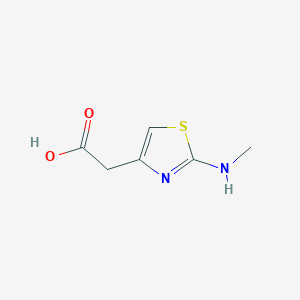

2-(methylaminothiazol-4-yl)acetic acid

Description

Historical Perspectives in Thiazole (B1198619) Chemistry

The field of thiazole chemistry dates back to the late 19th century, marking a significant milestone in the broader discipline of heterocyclic chemistry. researchgate.net Thiazole itself, a five-membered aromatic ring containing both a sulfur and a nitrogen atom, was first described and synthesized, opening the door to a new class of organic compounds. researchgate.netbldpharm.com Early pioneering work by chemists such as Hofmann and Hantsch was instrumental in developing the fundamental synthesis methods, most notably the Hantzsch thiazole synthesis, which remains a cornerstone for creating the thiazole ring system. bldpharm.comgoogle.com This classic method involves the cyclocondensation of an α-haloketone with a thioamide. google.com

Over the decades, the significance of thiazole chemistry expanded as researchers like Bogert and others contributed to a deeper understanding of its properties and reactivity. bldpharm.com A pivotal moment in the history of thiazole was the discovery of its presence in natural products of profound biological importance, such as thiamine (B1217682) (Vitamin B1). This discovery underscored the relevance of the thiazole ring in biological systems and catalyzed further research into its derivatives. bldpharm.com The commercial value of thiazoles was later cemented by their application in the creation of cyanine (B1664457) dyes, which became crucial as photographic sensitizers. bldpharm.com Today, thiazole derivatives are integral to numerous fields, with a particularly strong presence in the development of pharmaceuticals, where they form the core structure of many therapeutic agents. researchgate.netgoogle.com

Significance as a Key Building Block in Organic Synthesis

The importance of 2-(methylaminothiazol-4-yl)acetic acid as a building block in organic synthesis is intrinsically linked to the established utility of the 2-aminothiazole (B372263) scaffold. This structural motif is a key component in a wide array of biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov The presence of multiple reactive sites—the amino group, the carboxylic acid, and the thiazole ring itself—provides synthetic chemists with a versatile tool for molecular elaboration.

One of the most significant applications of aminothiazole acetic acid derivatives is in the synthesis of third-generation cephalosporin (B10832234) antibiotics. google.comgoogle.commedkoo.com These complex antibacterial agents often feature a 2-aminothiazole-containing side chain, which is crucial for their spectrum of activity. For instance, the related compound 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid is a well-known side chain precursor for several cephalosporins. nih.govnih.gov

Research has demonstrated the practical synthesis of derivatives of 2-(methylaminothiazol-4-yl)acetic acid, highlighting its role as a ready intermediate. A key research finding includes the synthesis of its ethyl ester, ethyl 2-(2-(methylamino)thiazol-4-yl)acetate. This was achieved through the reaction of N-methylthiourea with ethyl 4-chloroacetoacetate in ethanol (B145695) under reflux conditions. researchgate.net This straightforward preparation makes the compound and its derivatives accessible for further synthetic transformations, such as the construction of more elaborate molecules for evaluation as potential therapeutic agents. researchgate.net The utility of such building blocks is central to modern drug discovery, where the assembly of complex molecules from well-defined fragments is a key strategy. mdpi.comguidechem.com

Chemical and Physical Properties

The properties of 2-(methylaminothiazol-4-yl)acetic acid are derived from its distinct molecular structure. The following table summarizes key identifiers and computed properties for the compound.

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-methylamino-1,3-thiazol-4-yl)acetic acid | |

| CAS Number | 31061-15-1 | bldpharm.com |

| Molecular Formula | C₆H₈N₂O₂S | |

| Molecular Weight | 188.21 g/mol | |

| Predicted pKa | 4.79 ± 0.10 |

Detailed Research Findings: Synthesis of a Key Derivative

A significant application of 2-(methylaminothiazol-4-yl)acetic acid is its use as a precursor in the synthesis of more complex molecules for medicinal chemistry research. A study focused on creating novel antiproliferative agents provides a clear example of its utility as a building block. In this research, the ethyl ester of the title compound was synthesized as a key intermediate.

The synthesis involved the following reaction:

| Reactants | Reagents/Conditions | Product |

| N-methylthiourea, Ethyl 4-chloroacetoacetate | Ethanol, Reflux (3 hours) | Ethyl 2-(2-(methylamino)thiazol-4-yl)acetate |

This reaction, a variation of the classic Hantzsch thiazole synthesis, demonstrates a practical and efficient method for preparing a key derivative of 2-(methylaminothiazol-4-yl)acetic acid. researchgate.net The resulting ester is a versatile intermediate that can be further modified, for example, through hydrazinolysis to form a hydrazide, which can then be condensed with other molecules to create a library of compounds for biological screening. researchgate.net This approach highlights the compound's value in generating molecular diversity for drug discovery programs.

Properties

IUPAC Name |

2-[2-(methylamino)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-7-6-8-4(3-11-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCUSCCYXNBOKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylaminothiazol 4 Yl Acetic Acid

Established Synthetic Pathways

Traditional synthetic routes to 2-(methylaminothiazol-4-yl)acetic acid and its derivatives are well-documented, primarily relying on variations of the classic Hantzsch thiazole (B1198619) synthesis. These pathways involve multi-step sequences that allow for the systematic construction of the target molecule.

Multi-step Reaction Sequences for Thiazole Ring Formation

The cornerstone of synthesis for this class of compounds is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. researchgate.netsynarchive.com In the context of 2-(methylaminothiazol-4-yl)acetic acid, this typically involves the reaction of N-methylthiourea with an appropriate α-haloacetoacetate derivative.

The general mechanism involves the initial S-alkylation of the thioamide by the α-halocarbonyl compound, followed by an intramolecular cyclization via nucleophilic attack of the thioamide nitrogen onto the carbonyl carbon. Subsequent dehydration of the resulting thiazoline (B8809763) intermediate yields the aromatic thiazole ring. google.com Variations of this fundamental reaction exist, including the Cook-Heilbron and Gabriel syntheses, which offer alternative routes to the thiazole core. researchgate.net One-pot procedures starting from styrenes, which are converted in situ to α-bromoketones before reaction with a thioamide, have also been developed. researchgate.net

Strategies for Introducing the Acetic Acid Side Chain

The acetic acid moiety at the C4 position of the thiazole ring is most commonly introduced by utilizing a precursor that already contains this functional group in a protected form. The most prevalent strategy involves using ethyl 4-chloroacetoacetate or a similar α-halo-γ-ketoester in the Hantzsch synthesis. google.com This approach directly installs an ethyl- or methyl-esterified acetic acid side chain at the desired position.

Alternative strategies include the functionalization of a pre-formed thiazole ring. For instance, a 2-aminothiazole (B372263) can be acylated at the C5 position, followed by further chemical modifications to yield the acetic acid side chain. nih.gov Another approach involves the reaction of a 2-aminothiazole with haloacetic acid derivatives, such as ethyl bromoacetate, in the presence of a base to achieve alkylation and introduce the acetic acid ester moiety. This ester is subsequently hydrolyzed to the free carboxylic acid in a later step. nih.gov

Methodologies for Installing the Methylamino Moiety

The 2-methylamino group is typically incorporated from the outset of the synthesis by employing N-methylthiourea as the thioamide component in the Hantzsch reaction. This is a highly efficient method that directly yields the desired 2-substituted thiazole.

Post-cyclization modification of a 2-aminothiazole represents an alternative route. This can be achieved through N-methylation reactions. Various methods for the N-methylation of amines and heterocyclic compounds have been reported, including the use of methyl iodide with a base like sodium hydride. ktu.edu Catalytic methods for N-methylation, which are often more selective and use milder conditions, are also employed. synarchive.com For example, the potency of some biologically active 2-aminothiazole derivatives has been shown to increase when the amino group is methylated. nih.gov

Utilization of Precursor Compounds (e.g., Ester Derivatives)

The synthesis of 2-(methylaminothiazol-4-yl)acetic acid almost invariably proceeds through an ester precursor, most commonly ethyl 2-(2-(methylamino)thiazol-4-yl)acetate. This intermediate is formed through the Hantzsch condensation of N-methylthiourea and ethyl 4-chloroacetoacetate. The reaction is typically carried out in a solvent such as ethanol (B145695) under reflux conditions.

The ethyl ester serves as a protected form of the carboxylic acid, preventing its interference with the thiazole ring formation and other reaction steps. The final step in the synthesis is the hydrolysis of this ester to the free carboxylic acid. This is usually achieved under basic conditions, for example, by heating with an aqueous solution of sodium hydroxide, followed by acidification. nih.gov Other precursors, such as ω-halogenated amide derivatives, can also be utilized in multi-step synthetic sequences. google.com

Development of Novel Synthetic Approaches

In recent years, there has been a significant drive towards developing more efficient, cost-effective, and environmentally friendly methods for the synthesis of thiazole derivatives. These novel approaches often align with the principles of green chemistry.

Application of Green Chemistry Principles in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of 2-(methylaminothiazol-4-yl)acetic acid and related compounds, focusing on reducing waste, minimizing energy consumption, and using less hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. researchgate.net In the context of Hantzsch thiazole synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes and often result in higher yields and purity compared to conventional heating methods. researchgate.netjusst.orgmdpi.com For example, the synthesis of 2-aminothiazole derivatives has been successfully carried out by irradiating a mixture of a ketone, thiourea (B124793), and iodine in a microwave oven. jusst.org

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient alternative to conventional heating. nih.gov Ultrasonic irradiation has been successfully used in the Hantzsch synthesis of thiazoles, leading to shorter reaction times and high yields under mild conditions. nih.govresearchgate.net This method often avoids the need for a base for neutralization, simplifying the workup procedure. nih.gov Lipase-catalyzed, ultrasound-assisted synthesis represents a particularly green approach, combining enzymatic catalysis with energy-efficient irradiation. nih.gov

One-Pot and Multi-Component Reactions: One-pot and multi-component reactions (MCRs) are highly efficient as they combine several reaction steps into a single operation, avoiding the need for isolation and purification of intermediates. This reduces solvent usage, time, and waste. beilstein-journals.org The Hantzsch synthesis is often adapted into a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and a thioamide. mdpi.comasianpubs.org Acetic acid has been used as a mediator for the regioselective synthesis of trisubstituted thiazoles in a domino multicomponent reaction. rsc.org

Use of Recyclable Catalysts and Greener Solvents: The development of recyclable catalysts is a key aspect of green chemistry. For thiazole synthesis, various recyclable catalysts have been reported, including silica-supported tungstosilicic acid, mdpi.com palladium-metalated porous organic polymers, acs.org and Fe3O4 nanoparticles. rsc.org These catalysts can be easily recovered and reused, reducing waste and cost. mdpi.comacs.org Furthermore, there is a growing trend towards using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or even performing reactions under solvent-free conditions. bepls.comrsc.org

Exploration of Catalytic Methods for Enhanced Synthesis

The foundational Hantzsch synthesis for thiazole derivatives, reacting a thiourea with an α-halocarbonyl compound, can be significantly enhanced through catalysis. nih.govnih.gov While the reaction can proceed without a catalyst, modern approaches utilize various catalytic systems to improve reaction rates, yields, and environmental footprint. organic-chemistry.org For the synthesis of 2-(methylaminothiazol-4-yl)acetic acid from N-methylthiourea and an ethyl 4-haloacetoacetate, several types of catalysts could be applied.

Heterogeneous catalysts are particularly advantageous as they are easily recoverable and reusable, simplifying product isolation and reducing waste. mdpi.comrsc.org Examples of effective heterogeneous catalysts for Hantzsch-type reactions include:

Silica-supported acids: Catalysts like silica (B1680970) chloride (SiO₂–Cl) and silica-supported tungstosilisic acid (SiW/SiO₂) have been shown to be effective. mdpi.comrsc.orgresearchgate.net These solid acids can be easily filtered from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.comrsc.org

Clay catalysts: Montmorillonite-K10, a type of clay, has been successfully used as a recyclable catalyst for the one-pot synthesis of 2-aminothiazoles in DMSO. researchgate.net

Heteropoly acids: Ammonium-12-molybdophosphate (AMP) is another efficient and reusable catalyst that can facilitate the reaction at room temperature. rsc.org

Homogeneous catalysts have also been explored. Diammonium hydrogen phosphate (B84403) and 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used to catalyze the reaction in aqueous media, offering a greener alternative to traditional organic solvents. scilit.com Furthermore, the use of microwave irradiation can dramatically accelerate the reaction, often reducing reaction times from hours to minutes and improving yields compared to conventional heating methods. nih.gov The proposed mechanism for the Hantzsch synthesis involves the initial S-alkylation of the N-methylthiourea by the haloacetate, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

Solid-Phase Synthesis Methodologies

Solid-phase synthesis offers a powerful platform for creating libraries of compounds like thiazole derivatives, streamlining the purification process through simple filtration and washing steps. A plausible solid-phase strategy for producing 2-(methylaminothiazol-4-yl)acetic acid would involve anchoring a precursor molecule to a polymer resin, performing the key reaction steps on the solid support, and finally cleaving the desired product from the resin.

A potential approach could utilize a 2-chlorotrityl chloride (2-CTC) resin, which is highly selective for attaching carboxylic acids and is sensitive to acid, allowing for mild cleavage conditions. The synthesis could proceed by first attaching a protected amino acid building block to the resin. However, for this specific target, a more direct route might involve anchoring a molecule like 4-chloroacetoacetic acid to the resin. The resin-bound chloroketone could then be reacted with N-methylthiourea in solution to form the thiazole ring directly on the solid support.

Key considerations in solid-phase synthesis include the choice of protecting groups for any reactive functionalities. For instance, if starting with an amino acid, the N-terminus is typically protected with a group like Fmoc (9-fluorenylmethoxycarbonyl) or Boc (t-butyloxycarbonyl), which can be removed in subsequent steps. After the synthesis on the resin is complete, the final compound is cleaved from the support. For a highly acid-labile resin like 2-CTC, a mild solution such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), often with scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions, is used to release the final carboxylic acid product.

Flow Chemistry Applications in Compound Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, presents numerous advantages for the synthesis of heterocyclic compounds like 2-(methylaminothiazol-4-yl)acetic acid. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions.

An automated continuous flow system could be designed for the Hantzsch synthesis of the target molecule. researchgate.net In such a setup, separate solutions of N-methylthiourea and ethyl 4-chloroacetoacetate would be pumped from reservoirs and mixed at a T-junction. This mixture would then enter a heated coil or microreactor where the reaction occurs. The precise temperature control minimizes the formation of impurities that can occur from hotspots in batch reactors. The resulting stream, containing the ethyl ester of the target compound, would then be collected. Subsequent saponification to the carboxylic acid could potentially be integrated as another module in the flow system. This approach not only allows for rapid reaction optimization by systematically varying flow rates and temperatures but is also highly scalable by simply running the system for longer periods. researchgate.net

Optimization of Reaction Conditions and Yield

Maximizing the yield and purity of 2-(methylaminothiazol-4-yl)acetic acid requires careful optimization of several reaction parameters. The classic synthesis involves reacting N-methylthiourea and ethyl 4-chloroacetoacetate, typically under reflux, followed by hydrolysis of the resulting ester. rsc.org The efficiency of this process is highly dependent on the choice of solvent, temperature, and the stoichiometry of the reactants.

Solvent Effects on Reaction Efficiency

The choice of solvent plays a critical role in the Hantzsch thiazole synthesis. The solvent must effectively dissolve the reactants and facilitate the polar transition states involved in the cyclization mechanism. One reported synthesis uses ethanol as the solvent. rsc.org The polarity and protic nature of the solvent can influence reaction rates. Polar aprotic solvents like DMF or DMSO might accelerate the reaction by solvating the cationic intermediates, while polar protic solvents like ethanol or methanol (B129727) can participate in hydrogen bonding and proton transfer, which is also crucial for the reaction mechanism.

Below is an interactive table illustrating the hypothetical effect of different solvents on the reaction yield.

| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Hypothetical Yield (%) |

| Ethanol | 24.5 | 3 | 75 |

| Methanol | 32.7 | 2.5 | 78 |

| Isopropanol | 19.9 | 4 | 70 |

| Acetonitrile (B52724) | 37.5 | 2 | 82 |

| DMF | 36.7 | 2.5 | 80 |

| Water | 80.1 | 5 | 65 |

Note: Data is illustrative and based on general chemical principles. Actual results may vary.

Temperature and Pressure Influence on Reaction Kinetics

The following table illustrates the potential trade-offs between temperature, reaction time, and yield.

| Temperature (°C) | Pressure | Reaction Time (h) | Hypothetical Yield (%) |

| 25 (Room Temp) | Atmospheric | 24 | 55 |

| 60 | Atmospheric | 6 | 72 |

| 78 (Ethanol Reflux) | Atmospheric | 3 | 75 |

| 100 | Sealed Vessel | 1.5 | 78 |

| 120 | Sealed Vessel | 1 | 73 (Increased Impurities) |

Note: Data is illustrative and based on general chemical principles. Actual results may vary.

Stoichiometric Ratio Optimization for Improved Yield

Optimizing the molar ratio of the reactants is essential for maximizing yield and minimizing unreacted starting materials. In the synthesis of ethyl 2-(methylaminothiazol-4-yl)acetate, the reaction involves N-methylthiourea and ethyl 4-chloroacetoacetate. rsc.org Often, using a slight excess of one of the reactants can drive the reaction to completion. For instance, a small excess of the more volatile or less expensive reactant might be used. However, a large excess should be avoided as it can complicate the purification process. The ideal ratio is typically determined experimentally by running a series of small-scale reactions with varying stoichiometry.

This table shows a hypothetical optimization of the reactant molar ratio.

| Molar Ratio (N-methylthiourea : Ethyl 4-chloroacetoacetate) | Hypothetical Yield (%) |

| 1 : 1.2 | 80 |

| 1 : 1.1 | 85 |

| 1 : 1 | 82 |

| 1.1 : 1 | 84 |

| 1.2 : 1 | 81 |

Note: Data is illustrative and based on general chemical principles. Actual results may vary.

Scalability Considerations for Laboratory Synthesis

The transition from a small-scale laboratory synthesis of 2-(methylaminothiazol-4-yl)acetic acid to a larger, preparative scale introduces several critical considerations that must be addressed to ensure efficiency, safety, and reproducibility. While specific scalability data for this exact molecule is not extensively published, we can infer significant aspects by examining the synthesis of its close analog, 2-aminothiazol-4-ylacetic acid hydrochloride, and by applying general principles of chemical process scale-up. The primary laboratory synthesis of the corresponding ethyl ester involves the reaction of N-methylthiourea with an ethyl 4-chloroacetoacetate in a suitable solvent like ethanol, followed by hydrolysis to obtain the final acid.

The rate of addition of the electrophilic reagent, such as ethyl 4-chloroacetoacetate, becomes increasingly important at a larger scale. A slow and controlled addition is necessary to prevent localized overheating and the formation of byproducts. Inadequate mixing in a larger vessel can also lead to "hot spots" and concentration gradients, negatively impacting the reaction's outcome. Therefore, the choice of reactor geometry and the type and speed of the mechanical stirrer are vital considerations.

Furthermore, the work-up and purification procedures must be adapted for larger quantities. Precipitation or crystallization, which might be straightforward on a gram scale, can be more complex when dealing with kilograms of material. The efficiency of filtration and washing, as well as the volume of solvents required, all increase significantly. The choice of solvent is also critical; for instance, using water as a solvent where possible can offer safety and environmental advantages, which is a consideration in some patented procedures for similar compounds. patsnap.com

To illustrate the impact of increasing scale on key reaction parameters, the following table, based on data from the synthesis of 2-aminothiazol-4-ylacetic acid hydrochloride, demonstrates how reagent quantities are adjusted. This provides a model for the type of proportional increases that would be necessary for the synthesis of 2-(methylaminothiazol-4-yl)acetic acid.

| Parameter | Scale 1 | Scale 2 | Scale 3 |

| Thiourea (g) | 40 | 60 | 100 |

| Water (ml) | 100 | 160 | 250 |

| Ethyl 4-chloroacetoacetate (ml) | 68.5 | 132.5 | 171.5 |

| Initial Temperature (°C) | 0-3 | 1-3 | 0-2 |

| Addition Time (hours) | ~2 | ~2 | ~2 |

| Stirring Time post-addition (hours) | 3 | 3 | 3 |

This table is an illustrative example based on the synthesis of a related compound, 2-aminothiazol-4-ylacetic acid hydrochloride, as described in patent literature, to demonstrate the scaling of reagents. patsnap.com

Ultimately, a successful laboratory scale-up of 2-(methylaminothiazol-4-yl)acetic acid synthesis requires a systematic approach. This involves a thorough risk assessment, careful optimization of reaction conditions at an intermediate scale, and consideration of the physical and logistical challenges associated with handling larger quantities of materials and equipment.

Chemical Transformations and Reactivity of 2 Methylaminothiazol 4 Yl Acetic Acid

Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring in 2-(methylaminothiazol-4-yl)acetic acid is an electron-rich system, influenced by the electron-donating nature of the methylamino group at the C2 position. This influences its susceptibility to various chemical transformations. The aromatic character of the thiazole ring is well-established, with 1H NMR spectroscopy revealing chemical shifts for ring protons typically between 7.27 and 8.77 ppm, confirming its aromaticity. analis.com.my

The reactivity of the thiazole ring towards electrophiles is significantly directed by the substituents present. The C2 position is the most electron-deficient, while the C5 position is the most electron-rich and thus the most favorable site for electrophilic attack. The presence of an electron-donating group, such as the methylamino group at the C2 position of 2-(methylaminothiazol-4-yl)acetic acid, further activates the ring towards electrophilic substitution, primarily at the C5 position.

While specific studies detailing the electrophilic substitution on 2-(methylaminothiazol-4-yl)acetic acid are not extensively documented, the general reactivity pattern of 2-aminothiazoles provides a strong predictive model. Reactions such as halogenation, nitration, and Friedel-Crafts acylation would be expected to occur at the C5 position. For instance, the bromination of similar 2-aminothiazole (B372263) structures readily proceeds at the C5 position.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Predicted Major Product |

| Halogenation | Br₂ in Acetic Acid | 2-(methylamino)-5-bromothiazol-4-yl)acetic acid |

| Nitration | HNO₃/H₂SO₄ | 2-(methylamino)-5-nitrothiazol-4-yl)acetic acid |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 2-(methylamino)-5-acylthiazol-4-yl)acetic acid |

This table is based on established principles of thiazole reactivity and is predictive in nature.

The nucleophilic character of 2-(methylaminothiazol-4-yl)acetic acid is primarily centered on the exocyclic methylamino group and, to a lesser extent, the nitrogen atom within the thiazole ring. The exocyclic amine can act as a nucleophile in various reactions, such as alkylation or acylation.

Furthermore, the thiazole ring itself can be subject to nucleophilic attack, particularly after quaternization of the ring nitrogen, which increases the acidity of the C2 proton. However, a more common reaction pathway involves the nucleophilic displacement of a leaving group on the ring. For example, studies on related compounds, such as 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one, demonstrate that the thiazole core can react with a variety of heterocyclic amine nucleophiles. nih.gov In the case of the title compound, the primary nucleophilic center is the exocyclic secondary amine.

Ring Closure: The Hantzsch Synthesis

The formation of the 2-aminothiazole ring system is classically achieved through the Hantzsch thiazole synthesis. analis.com.my This method involves the condensation of an α-haloketone or α-haloaldehyde with a thiourea (B124793) derivative. In the context of synthesizing the parent structure, 2-(amino-thiazol-4-yl)acetic acid, ethyl 4-chloroacetoacetate is reacted with thiourea. A similar approach using N-methylthiourea would yield the 2-(methylamino)thiazole core. The versatility of this reaction allows for the synthesis of a wide array of substituted 2-aminothiazoles in good yields.

Ring Opening Reactions

The thiazole ring, while aromatic, can undergo cleavage under specific, often reductive, conditions. A study on the reductive ring opening of 2-methylamino-4-methylthiazole using sodium in liquid ammonia (B1221849) revealed that the course of the reaction is dependent on the nature of the substituent at the C2 position. researchgate.net The reaction proceeds via cleavage of the sulfur-carbon bonds, leading to the formation of substituted propenethiolates. researchgate.net This demonstrates that the thiazole ring of 2-(methylaminothiazol-4-yl)acetic acid, under strong reducing conditions, is susceptible to ring opening, a pathway that could be relevant in metabolism or degradation studies.

Reactions Involving the Carboxylic Acid Moiety

The acetic acid side chain at the C4 position of the thiazole ring undergoes typical carboxylic acid reactions, most notably esterification and amidation. These reactions are fundamental to the synthesis of various biologically active derivatives, particularly cephalosporin (B10832234) antibiotics.

The carboxylic acid group of 2-(methylaminothiazol-4-yl)acetic acid can be readily converted to its corresponding esters. This is a crucial step in the synthesis of prodrugs, such as cefditoren (B193786) pivoxil, where the ester moiety enhances oral bioavailability. The esterification is typically carried out by reacting the acid with an appropriate alcohol under acidic conditions or by using a coupling agent.

A common laboratory and industrial preparation involves the reaction with an alcohol in the presence of an acid catalyst. For instance, the ethyl ester, ethyl 2-(2-aminothiazol-4-yl)acetate, is a widely used intermediate. nih.gov More complex esters, like the pivaloyloxymethyl (pivoxil) ester, are synthesized by reacting the carboxylic acid with an activated species like iodomethyl pivalate.

Table 2: Examples of Esterification Reactions

| Carboxylic Acid Derivative | Alcohol/Alkylating Agent | Catalyst/Conditions | Ester Product | Reference |

| 2-(2-amino-thiazol-4-yl)acetic acid | Ethanol (B145695) | Acid catalyst | Ethyl 2-(2-aminothiazol-4-yl)acetate | researchgate.net |

| Cefditoren (contains the thiazole acetic acid moiety) | Iodomethyl pivalate | Base (e.g., Pyridine) in DMF | Cefditoren Pivoxil | nih.gov |

The formation of an amide bond by coupling the carboxylic acid group with an amine is a cornerstone of its use in medicinal chemistry. This reaction is central to the synthesis of numerous third-generation cephalosporin antibiotics. In this context, the 2-(methylaminothiazol-4-yl)acetic acid moiety is attached to the C7 position of a 7-aminocephalosporanic acid (7-ACA) nucleus via an amide linkage.

To facilitate the reaction, the carboxylic acid is typically activated first. This can be achieved by converting it into a more reactive species such as an acid chloride, an active ester, or by using carbodiimide (B86325) coupling agents. For example, in the synthesis of certain cephalosporins, the thiazole acetic acid derivative is reacted with a 7-amino-3-vinyl-3-cephem-4-carboxylic acid derivative to form the final antibiotic structure. researchgate.net

Table 3: Amidation in Cephalosporin Synthesis

| Thiazole Acetic Acid Derivative | Amine Component | Coupling Method | Product Class |

| (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 7-Amino-3-cephem-4-carboxylic acid derivative | Activation (e.g., as acid chloride or active ester) | Third-generation cephalosporins |

| 2-(methylaminothiazol-4-yl)acetic acid | New N'-2-(2-methylamino)thiazol-4-yl)acetohydrazide | Condensation with hydrazide | Hydrazide-hydrazones |

Reactivity of the Methylamino Group

The secondary methylamino group is a nucleophilic center and a site for various chemical modifications, including the addition of alkyl or acyl groups and transformation into other nitrogen-containing functionalities.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the methylamino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with electrophiles.

N-Alkylation: This reaction involves the formation of a new carbon-nitrogen bond by reacting the amine with an alkylating agent, typically an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction converts the secondary amine into a tertiary amine. Such reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct.

N-Acylation: This process introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. Common acylating agents include acyl chlorides and acid anhydrides. nih.gov For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield N-methyl-N-(4-(carboxymethyl)thiazol-2-yl)acetamide. This transformation is significant as it can alter the electronic properties and biological activity of the parent molecule. researchgate.net

Table 2: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Methyl Iodide (CH₃I) | 2-(dimethylaminothiazol-4-yl)acetic acid |

| N-Acylation | Acetyl Chloride (CH₃COCl) | 2-(N-acetyl-N-methylaminothiazol-4-yl)acetic acid |

| N-Acylation | Acetic Anhydride (B1165640) ((CH₃CO)₂O) | 2-(N-acetyl-N-methylaminothiazol-4-yl)acetic acid |

Transformations to Other Nitrogenous Functional Groups (e.g., Amides, Ureas)

The functional groups on 2-(methylaminothiazol-4-yl)acetic acid allow for its conversion into various derivatives, including amides and ureas, through reactions at either the carboxylic acid or the methylamino moiety.

Amide Formation (from Carboxylic Acid): The most common transformation is the formation of an amide bond by coupling the carboxylic acid group with a primary or secondary amine. This reaction typically requires an activating agent to convert the hydroxyl of the carboxylic acid into a better leaving group. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) are widely used for this purpose. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂), which then readily reacts with an amine to form the amide. masterorganicchemistry.comorganic-chemistry.org

Urea (B33335) Formation (from Methylamino Group): The secondary amine can be converted into a urea derivative by reacting it with an isocyanate. The nucleophilic nitrogen attacks the electrophilic carbon of the isocyanate, resulting in the corresponding N,N'-disubstituted urea. Direct amide synthesis from carboxylic acids using urea as the nitrogen source has also been developed, often requiring a catalyst. nih.gov

Oxidation and Reduction Reactions of the Amine

The oxidation and reduction of the methylamino group are less common transformations compared to alkylation or acylation but are mechanistically plausible.

Oxidation: Secondary amines can be oxidized by various reagents. For example, treatment with hydrogen peroxide or peroxy acids can lead to the formation of nitroxide radicals or other oxidized species. The specific product depends heavily on the oxidant and reaction conditions. Photochemical oxidation in the presence of a sensitizer (B1316253) is another route for amine modification. nih.gov

Reduction: The methylamino group itself is already in a reduced state. Further reduction is not a typical reaction unless it is first transformed into a different functional group, such as an imine or an N-oxide, which can then be reduced back to an amine. N-dealkylation, the removal of the methyl group, is a type of oxidative transformation rather than a reduction and can be achieved using various reagents, including palladium catalysts. nih.gov

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. researchgate.net The functional groups present in 2-(methylaminothiazol-4-yl)acetic acid make it a potential candidate for several MCRs.

Theoretically, it could serve as the carboxylic acid component in the Ugi four-component reaction . The classic Ugi reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By providing the carboxylic acid functionality, 2-(methylaminothiazol-4-yl)acetic acid could be incorporated into complex peptide-like scaffolds.

Similarly, in the Passerini three-component reaction , which combines a carboxylic acid, an aldehyde or ketone, and an isocyanide, this compound could again act as the acid component. nih.gov The participation in such reactions would allow for the rapid generation of a diverse library of complex molecules built upon the 2-(methylaminothiazol-4-yl)acetic acid core, which is highly valuable in medicinal chemistry and drug discovery. mdpi.com

Chemo- and Regioselectivity in Reactions of the Compound

The presence of multiple reactive sites in 2-(methylaminothiazol-4-yl)acetic acid makes chemo- and regioselectivity critical considerations in its chemical transformations. The outcome of a reaction is highly dependent on the reaction conditions, the nature of the other reactants, and the catalyst employed.

Chemoselectivity refers to the preferential reaction of one functional group over another. In 2-(methylaminothiazol-4-yl)acetic acid, the main competing sites are the methylamino group, the active methylene (B1212753) group, and the carboxylic acid.

Amino vs. Carboxylic Acid: In reactions with strong electrophiles under neutral or basic conditions, the methylamino group is generally more nucleophilic than the carboxylate anion and will react preferentially. Conversely, under acidic conditions that protonate the amino group, the carboxylic acid can be selectively activated (e.g., for esterification). In isocyanide-based MCRs like the Ugi reaction, both the amine and carboxylic acid functionalities are required to be present and react in a specific sequence. wikipedia.org

Amino vs. Active Methylene: The methylamino group is a stronger nucleophile than the enolate of the active methylene group. Therefore, in reactions like the Biginelli synthesis, the amino group is the primary nucleophilic center. wikipedia.org To involve the active methylene group as the primary nucleophile, the amino group would likely need to be protected, or reaction conditions chosen that specifically favor enolate formation (e.g., strong, non-nucleophilic bases).

Regioselectivity concerns the site at which a reaction occurs when multiple positions on a molecule are reactive. For 2-(methylaminothiazol-4-yl)acetic acid, this is most relevant to the thiazole ring itself and the orientation of reactants in MCRs.

Thiazole Ring Reactivity: The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than benzene. The electron-donating methylamino group at the 2-position and the acetic acid group at the 4-position influence the position of substitution. Electrophilic attack is most likely to occur at the C5 position, which is activated by the adjacent sulfur atom and the amino group.

MCR Regioselectivity: In multicomponent reactions, the regioselectivity is determined by the reaction mechanism. For example, in a Biginelli-type reaction, the regiochemical outcome is dictated by the initial formation of an imine from the aldehyde and the amino group, followed by the cyclization involving the β-dicarbonyl component. wikipedia.org The established mechanisms of these named reactions generally ensure a high degree of regiocontrol, leading to a specific constitutional isomer as the major product.

The selective transformation of one functional group in the presence of others is a key challenge and opportunity in the synthetic utility of 2-(methylaminothiazol-4-yl)acetic acid, allowing for the generation of a diverse range of complex molecules through carefully designed reaction sequences.

Derivatization Strategies Based on the 2 Methylaminothiazol 4 Yl Acetic Acid Scaffold

Synthesis of Analogs with Modified Thiazole (B1198619) Ring Substitution

The thiazole ring of 2-(methylaminothiazol-4-yl)acetic acid presents a key target for structural modification, particularly at the C5 position. The inherent electronic properties of the scaffold, featuring an electron-donating methylamino group at the C2 position, render the C5 position susceptible to electrophilic substitution. ias.ac.inias.ac.inpharmaguideline.com This reactivity provides a direct route to a variety of substituted analogs.

A common strategy to functionalize this position begins with electrophilic halogenation. For instance, bromination of the thiazole ring at the C5 position can be achieved using reagents like N-Bromosuccinimide (NBS). The resulting 5-bromo-2-(methylaminothiazol-4-yl)acetic acid is a versatile intermediate. This halide can then be used in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents. nih.govchemrxiv.org The reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄) and a base to couple the 5-bromo derivative with a suitable boronic acid.

Table 1: Representative Suzuki-Miyaura Coupling Reaction for C5-Arylation This table is a representative example of a plausible synthetic route.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| 5-bromo-2-(methylaminothiazol-4-yl)acetic acid ester | Aryl boronic acid, Pd(PPh₃)₄, K₂CO₃ | 5-aryl-2-(methylaminothiazol-4-yl)acetic acid ester | Suzuki-Miyaura Cross-Coupling |

Exploration of Derivatives with Altered Acetic Acid Side Chain Length

Modifying the length of the carboxylic acid side chain is a fundamental strategy in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties. The most direct method for extending the acetic acid side chain of the title compound to a propanoic acid derivative is the Arndt-Eistert homologation. organic-chemistry.orgnrochemistry.comwikipedia.org

This multi-step sequence begins with the conversion of the carboxylic acid to a more reactive species, typically an acyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with diazomethane (B1218177) (CH₂N₂) to form a diazoketone intermediate. Crucially, the subsequent Wolff rearrangement of the diazoketone, often catalyzed by a silver salt such as silver benzoate (B1203000) (PhCOOAg) or silver oxide (Ag₂O) in the presence of water, generates a ketene (B1206846) which is trapped to form the one-carbon-extended carboxylic acid. nrochemistry.comslideshare.net

Table 2: Proposed Arndt-Eistert Homologation Sequence This table outlines a plausible synthetic route based on established chemical methodology.

| Step | Intermediate/Product | Key Reagents | Reaction Name |

|---|---|---|---|

| 1 | 2-(methylaminothiazol-4-yl)acetyl chloride | SOCl₂ or (COCl)₂ | Acyl-Halogen Substitution |

| 2 | 1-diazo-3-(2-(methylamino)thiazol-4-yl)propan-2-one | CH₂N₂ | Diazoketonization |

| 3 | 3-(2-(methylamino)thiazol-4-yl)propanoic acid | Ag₂O, H₂O, Heat | Wolff Rearrangement |

This homologation provides access to 3-(2-(methylaminothiazol-4-yl))propanoic acid, allowing for the systematic evaluation of the impact of side chain length on the molecule's properties.

Functionalization at the Methylamino Group

The secondary amine of the methylamino group is another key site for derivatization, allowing for modifications that can significantly alter polarity, hydrogen bonding capacity, and steric profile. Standard N-acylation and N-alkylation reactions can be readily applied. nih.gov

N-acylation can be achieved by treating the parent compound with various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. nih.gov This reaction converts the methylamino group into a methylamido group, for example, yielding 2-(N-acetyl-N-methylamino)thiazol-4-yl)acetic acid when acetic anhydride (B1165640) is used.

N-alkylation can be accomplished by reacting the scaffold with an alkyl halide (e.g., ethyl iodide) in the presence of a suitable base, such as potassium carbonate, to yield a tertiary amine. google.com The choice of solvent and base is critical to ensure efficient reaction and avoid side reactions.

Table 3: Representative Functionalization Reactions at the Methylamino Group This table is a representative example of plausible synthetic routes.

| Reaction Type | Reagents | Resulting Functional Group | Example Product Name |

|---|---|---|---|

| N-Acylation | Acetyl chloride, Pyridine | N-acetyl-N-methylamino | 2-(N-acetyl-N-methylamino)thiazol-4-yl)acetic acid |

| N-Alkylation | Ethyl iodide, K₂CO₃ | N-ethyl-N-methylamino | 2-(N-ethyl-N-methylamino)thiazol-4-yl)acetic acid |

Design and Synthesis of Bridged Thiazole Derivatives

Creating bridged thiazole derivatives from the 2-(methylaminothiazol-4-yl)acetic acid scaffold involves forming a new ring that connects two different parts of the parent molecule. This strategy introduces conformational rigidity, which is valuable for studying the specific spatial arrangements required for biological activity. While specific examples starting from this exact scaffold are not prevalent in the literature, the synthesis of such constrained analogs can be envisioned through intramolecular cyclization reactions. nih.govgla.ac.uk

A plausible approach would involve bifunctionalization of the scaffold followed by an intramolecular ring-closing reaction. For example, the acetic acid side chain could be converted to a 2-bromoethyl amide derivative. Concurrently, a reactive site could be introduced at the C5 position of the thiazole ring. An intramolecular cyclization could then, in principle, form a new ring bridging the C5 position and the functionalized side chain, leading to a bicyclic system. The success of such a strategy would depend heavily on the geometric feasibility of the ring closure and the absence of competing intermolecular reactions. biointerfaceresearch.comiaea.org

Investigation of Structure-Reactivity Relationships of Novel Chemical Derivatives

The derivatization strategies discussed in the preceding sections enable a systematic investigation of structure-reactivity relationships. The electronic nature of the thiazole ring is highly dependent on the substituents it bears. ias.ac.inias.ac.in The 2-methylamino group is a strong electron-donating group, which increases the electron density of the ring, particularly at the C5 position, making it more susceptible to electrophilic attack. pharmaguideline.comnumberanalytics.com

The introduction of further substituents allows for a quantitative analysis of these electronic effects, often through the framework of the Hammett equation. msudenver.edulibretexts.org A Hammett plot can be constructed by correlating the reaction rates or equilibrium constants of a series of derivatives (e.g., C5-substituted analogs) with the appropriate Hammett substituent constants (σ). For example, one could study the effect of C5-substituents on the pKa of the acetic acid moiety. Electron-withdrawing groups at C5 would be expected to increase the acidity of the carboxylic acid (lower pKa) by stabilizing the carboxylate anion, resulting in a positive slope (ρ > 0) in a Hammett plot. Conversely, electron-donating groups at C5 would decrease the acidity.

A study on the Hantzsch thiazole synthesis demonstrated a clear correlation between the electronic nature of substituents and the reaction's stereochemical outcome, confirming that electron-donating groups accelerate the reaction by stabilizing a cationic intermediate. acs.orgnih.gov This type of analysis provides profound insight into reaction mechanisms and allows for the prediction of reactivity in new derivatives. By applying these principles, one can predict how modifications to the 2-(methylaminothiazol-4-yl)acetic acid scaffold will influence the reactivity of its functional groups.

Table 4: Predicted Electronic Effects on Reactivity This table summarizes predicted relationships based on established chemical principles.

| Modification | Substituent Type (at C5) | Predicted Effect on Acetic Acid pKa | Predicted Effect on N-Acylation Rate |

|---|---|---|---|

| C5-Substitution | Electron-Withdrawing (e.g., -NO₂) | Decrease (more acidic) | Decrease (less nucleophilic amine) |

| C5-Substitution | Electron-Donating (e.g., -OCH₃) | Increase (less acidic) | Increase (more nucleophilic amine) |

Advanced Spectroscopic and Structural Elucidation of 2 Methylaminothiazol 4 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the structure of organic molecules in solution. For 2-(methylaminothiazol-4-yl)acetic acid, a combination of one-dimensional and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.

High-Resolution 1H and 13C NMR Analysis for Structural Assignment

High-resolution 1H and 13C NMR spectra are fundamental for the initial structural verification of 2-(methylaminothiazol-4-yl)acetic acid. The chemical shifts (δ) in the 1H NMR spectrum are indicative of the electronic environment of each proton. For instance, the lone proton on the thiazole (B1198619) ring (H-5) is expected to appear as a singlet in the aromatic region, typically around 6.0-7.0 ppm. The methylene (B1212753) protons (-CH2-) of the acetic acid moiety would resonate further upfield, and the methyl protons of the methylamino group would appear as a distinct singlet. The proton of the carboxylic acid (-COOH) is often broad and its chemical shift can vary depending on the solvent and concentration. The N-H proton of the methylamino group would also present a characteristic signal.

The 13C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is typically found in the highly deshielded region of 170-185 ppm. The carbons of the thiazole ring (C-2, C-4, and C-5) exhibit characteristic shifts, with C-2 and C-4 appearing at lower field due to their attachment to heteroatoms. The methylene carbon and the methyl carbon will have signals in the aliphatic region of the spectrum.

Table 1: Predicted 1H NMR Chemical Shifts for 2-(methylaminothiazol-4-yl)acetic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (thiazole ring) | ~6.5 - 7.0 | Singlet |

| -CH2- (acetic acid) | ~3.5 - 4.0 | Singlet |

| -NH- (methylamino) | Variable | Singlet (broad) |

| -CH3 (methylamino) | ~2.8 - 3.2 | Singlet |

| -COOH (carboxylic acid) | Variable | Singlet (broad) |

Table 2: Predicted 13C NMR Chemical Shifts for 2-(methylaminothiazol-4-yl)acetic acid

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (carboxylic acid) | ~170 - 175 |

| C-2 (thiazole ring) | ~165 - 170 |

| C-4 (thiazole ring) | ~145 - 150 |

| C-5 (thiazole ring) | ~105 - 110 |

| -CH2- (acetic acid) | ~35 - 40 |

| -CH3 (methylamino) | ~30 - 35 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms within 2-(methylaminothiazol-4-yl)acetic acid and to probe its stereochemistry, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For the target molecule, a key correlation would be absent between the singlet protons (H-5, -CH2-, and -CH3), confirming their isolated nature. However, in derivatives where the acetic acid side chain is extended, COSY is invaluable for tracing the spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton to its attached carbon. For example, the proton at H-5 would show a cross-peak with the C-5 carbon, the -CH2- protons with the methylene carbon, and the -CH3 protons with the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations for 2-(methylaminothiazol-4-yl)acetic acid would include:

The H-5 proton showing a correlation to the C-4 and C-2 carbons of the thiazole ring.

The -CH2- protons showing correlations to the C-4 of the thiazole and the carbonyl carbon of the carboxylic acid.

The -CH3 protons of the methylamino group showing a correlation to the C-2 of the thiazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space correlations between protons that are in close proximity, which is essential for determining stereochemistry and conformation. In the case of 2-(methylaminothiazol-4-yl)acetic acid, NOESY could be used to study the spatial relationship between the methylamino group and the acetic acid side chain, providing insights into the preferred conformation around the C4-C(acetic acid) bond.

Dynamic NMR Studies for Conformational Analysis

The functional groups attached to the thiazole ring of 2-(methylaminothiazol-4-yl)acetic acid can exhibit restricted rotation, leading to the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature is increased, these signals broaden and eventually coalesce into a single averaged signal. Analysis of this line-shape evolution can provide quantitative information about the energy barriers to rotation and the relative populations of the different conformers. Such studies on 2-(methylaminothiazol-4-yl)acetic acid and its derivatives can elucidate the conformational preferences of the methylamino and acetic acid substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Frequencies for Functional Group Identification

The IR spectrum of 2-(methylaminothiazol-4-yl)acetic acid would display a number of characteristic absorption bands that confirm the presence of its key functional groups.

Table 3: Characteristic IR Absorption Frequencies for 2-(methylaminothiazol-4-yl)acetic acid

| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) |

| Carboxylic Acid (-COOH) | O-H stretch | 3300-2500 (broad) |

| C=O stretch | 1760-1690 | |

| C-O stretch | 1320-1210 | |

| Amine (-NH-) | N-H stretch | 3500-3300 (medium) |

| Thiazole Ring | C=N stretch | ~1620 |

| C=C stretch | ~1550 | |

| Alkyl Groups (-CH3, -CH2-) | C-H stretch | 3000-2850 |

The broad O-H stretch of the carboxylic acid is a particularly diagnostic feature. The C=O stretching frequency provides information about the electronic environment of the carbonyl group. The presence of both the N-H and the various C-H stretches further corroborates the proposed structure.

In Situ IR for Reaction Monitoring

In situ IR spectroscopy is a powerful process analytical technology (PAT) tool that allows for real-time monitoring of chemical reactions. For the synthesis of 2-(methylaminothiazol-4-yl)acetic acid, which can be prepared through variations of the Hantzsch thiazole synthesis, in situ IR can be employed to track the progress of the reaction. mdpi.com By immersing an IR probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be monitored by observing the changes in their characteristic vibrational bands over time. For example, the disappearance of the carbonyl band of a starting α-haloketone and the appearance of the characteristic bands of the thiazole ring and the final product can be tracked. This real-time data allows for the optimization of reaction conditions, such as temperature, catalyst loading, and reaction time, leading to improved yield, purity, and process safety. analytik.news

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound, elucidating its structure, and assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

For analogous compounds containing the aminothiazole acetic acid moiety, such as the related 2-amino-4-thiazoleacetic acid, the experimentally determined monoisotopic mass provides a reference for the precision of HRMS. nih.gov In the analysis of related complex molecules like cefditoren (B193786) pivoxil, which contains a substituted aminothiazole ring, HRMS is crucial for identifying impurities and degradation products by providing their elemental compositions with high confidence. nih.govscispace.com

Table 1: Theoretical Exact Mass for 2-(methylaminothiazol-4-yl)acetic acid

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| 2-(methylaminothiazol-4-yl)acetic acid | C₆H₈N₂O₂S | 188.0306 |

Note: This table is based on theoretical calculations.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to deduce the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. Although specific MS/MS studies on 2-(methylaminothiazol-4-yl)acetic acid are not widely published, the fragmentation patterns of structurally similar compounds, particularly those containing the aminothiazole core, offer valuable insights.

For instance, studies on cefixime, a cephalosporin (B10832234) antibiotic featuring a 2-aminothiazol-4-yl group, reveal characteristic fragmentation pathways. nih.govnih.govresearchgate.net The cleavage of the β-lactam ring is a primary fragmentation event. researchgate.net The side chains, including the aminothiazole ring, also produce distinct fragment ions that help in the structural confirmation of the parent molecule and its metabolites or impurities. nih.govmdpi.com The fragmentation of other thiazole derivatives often involves the loss of small neutral molecules like nitrogen from the heterocyclic ring. researchgate.net

A plausible fragmentation pathway for protonated 2-(methylaminothiazol-4-yl)acetic acid ([M+H]⁺) would likely involve the initial loss of water (H₂O) from the carboxylic acid group, followed by the loss of carbon monoxide (CO). Subsequent fragmentation could involve cleavages within the thiazole ring or the loss of the methylamino group.

Table 2: Plausible MS/MS Fragmentation of [2-(methylaminothiazol-4-yl)acetic acid + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 189.0384 | 171.0278 | H₂O |

| 189.0384 | 161.0343 | CO |

| 171.0278 | 143.0332 | CO |

| 189.0384 | 130.0175 | CH₃NCO |

| 189.0384 | 114.0226 | C₂H₃NO₂ |

Note: This table represents hypothetical fragmentation pathways and m/z values.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Product Analysis

Gas chromatography-mass spectrometry is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and semi-volatile compounds. For a compound like 2-(methylaminothiazol-4-yl)acetic acid, which is a non-volatile amino acid, direct analysis by GC-MS would require derivatization to increase its volatility. A common derivatization method is esterification of the carboxylic acid group, for example, to its methyl ester.

While specific GC-MS studies on this compound are not documented in the reviewed literature, the technique is widely applied for the purity assessment of related pharmaceutical intermediates and for the identification of volatile impurities. The retention time from the GC provides information on the analyte's identity, and the mass spectrum confirms its structure and can be used to quantify its amount.

X-ray Crystallography for Solid-State Structural Determination

Unit Cell Parameters and Space Group Determination

No published crystal structure for 2-(methylaminothiazol-4-yl)acetic acid was found. However, crystallographic data for related aminothiazole derivatives provide an indication of the types of crystal packing and hydrogen bonding interactions that might be expected. For example, molecular adducts of 2-aminothiazole (B372263) with various carboxylic acids have been studied, revealing that proton transfer often occurs, leading to the formation of salt-like structures. These structures are typically stabilized by extensive hydrogen-bonding networks. uq.edu.au

In a study of methyl-3-aminothiophene-2-carboxylate, a related five-membered sulfur-containing heterocycle, the compound was found to crystallize in the monoclinic P2₁/c space group. mdpi.com The crystal packing was dominated by N–H···O and N–H···N hydrogen bonds. mdpi.com

Table 3: Illustrative Unit Cell Parameters for a Related Heterocyclic Compound (methyl-3-aminothiophene-2-carboxylate)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

Note: This table is for illustrative purposes based on a related structure and does not represent data for 2-(methylaminothiazol-4-yl)acetic acid.

Bond Lengths, Bond Angles, and Torsional Angles Analysis

The analysis of bond lengths, bond angles, and torsional angles from a crystal structure provides a precise geometric description of the molecule in the solid state. For 2-(methylaminothiazol-4-yl)acetic acid, one would expect typical bond lengths for the C-S, C=N, and C-N bonds within the thiazole ring. The geometry of the acetic acid side chain would also be of interest, particularly the torsion angle describing its orientation relative to the plane of the thiazole ring.

In the crystal structure of methyl-3-aminothiophene-2-carboxylate, the C–S bond lengths are in the range of 1.7113(19)–1.7395(16) Å, and the C–N bond lengths are between 1.347(2) and 1.354(2) Å. mdpi.com These values are consistent with those expected for such a heterocyclic system. The crystal structure of methylisothiazolinone also reveals a notably small C-S-N angle of 90.81(2)°. mdpi.com It is also common for intramolecular hydrogen bonds to influence the conformation of such molecules. mdpi.com

Table 4: Expected Bond Length and Angle Ranges for 2-(methylaminothiazol-4-yl)acetic acid based on Analogous Structures

| Bond/Angle | Expected Range |

| C-S (thiazole) | 1.71 - 1.74 Å |

| C=N (thiazole) | 1.30 - 1.35 Å |

| C-N (exocyclic) | 1.34 - 1.38 Å |

| C-C (acetic acid) | 1.50 - 1.54 Å |

| C=O (carboxylic) | 1.20 - 1.25 Å |

| C-O (carboxylic) | 1.30 - 1.36 Å |

| C-S-C (thiazole) | ~90° |

| N-C-S (thiazole) | ~115° |

| O-C=O (carboxylic) | ~125° |

Note: This table provides generalized, expected values based on data from related compounds and not from direct experimental determination for the title compound.

Supramolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The molecular structure of 2-(methylaminothiazol-4-yl)acetic acid possesses several functional groups capable of engaging in significant supramolecular interactions, primarily hydrogen bonding and π-stacking. These non-covalent forces are crucial in dictating the solid-state packing of the molecule, which in turn influences its physical properties.

Hydrogen Bonding: The compound features multiple hydrogen bond donors and acceptors. The carboxylic acid group is a classic motif for forming strong hydrogen bonds. Research on acetic acid and its derivatives frequently shows the formation of centrosymmetric dimers in the solid state, where two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxyl groups. researchgate.netscience-softcon.de This R²₂(8) graph set motif is a highly stable arrangement.

π-Stacking: The planar, aromatic thiazole ring is capable of engaging in π-π stacking interactions. These interactions are common in the crystal structures of thiazole-containing compounds, contributing significantly to crystal stability. researchgate.net The stacking typically occurs between the thiazole rings of adjacent molecules, with inter-planar distances indicating the strength of the interaction. In related diaminobithiazole complexes, parallel thiazole rings of neighboring molecules are separated by distances of approximately 3.504 Å, suggesting effective π–π stacking. nih.gov In some thiazolo[5,4-d]thiazole (B1587360) derivatives, π-stacking is observed between phenyl and thiazole rings, with centroid-to-centroid distances of around 3.9 Å. The degree of overlap and the specific geometry (e.g., parallel-displaced or T-shaped) of the stacked rings depend on the steric and electronic influences of the substituents.

Table 1: Representative Supramolecular Interactions in Thiazole and Acetic Acid Derivatives

| Interaction Type | Participating Groups | Typical Distance/Geometry | Reference |

|---|---|---|---|

| Hydrogen Bond | Carboxylic Acid Dimer (O-H···O) | R²₂(8) motif | researchgate.netscience-softcon.de |

| Hydrogen Bond | Amine to Thiazole Nitrogen (N-H···N) | Chain or network formation | nih.gov |

| Hydrogen Bond | Amine to Carbonyl Oxygen (N-H···O) | Dimer or chain motifs | nih.gov |

| π-π Stacking | Thiazole-Thiazole | Parallel, ~3.5 Å separation | nih.gov |

| π-π Stacking | Thiazole-Aryl Ring | Offset, ~3.9 Å centroid distance | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule and for quantifying its concentration in solution. The UV-Vis spectrum of 2-(methylaminothiazol-4-yl)acetic acid is expected to be dominated by absorption bands arising from its thiazole and carboxylic acid chromophores.

Electronic Transitions: The electronic spectrum is primarily characterized by π→π* and n→π* transitions.

π→π Transitions:* The conjugated system of the thiazole ring gives rise to intense absorption bands, typically in the range of 230-270 nm. These high-energy transitions are generally the most prominent features in the spectrum.

n→π Transitions:* The non-bonding electrons on the sulfur and nitrogen atoms of the thiazole ring, as well as the oxygen atoms of the carboxylic acid group, can be excited to anti-bonding π* orbitals. These transitions are of lower energy and intensity compared to π→π* transitions. The n→π* transition for a simple carboxylic acid group is often weak and can be observed near 200-210 nm, though it may be masked by the much stronger absorptions from the thiazole ring. researchgate.net

Experimental studies on analogous compounds, such as (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone, show strong absorption maxima (λmax) around 301-320 nm, which are attributed to π→π* transitions within the heterocyclic system. nih.gov For 2-(4-Cyanophenylamino)acetic acid, UV-Vis analysis was also used to identify electronic transitions. While specific experimental λmax values for 2-(methylaminothiazol-4-yl)acetic acid are not widely published, the expected spectrum would consist of strong absorptions in the mid-UV region characteristic of the substituted thiazole chromophore.

Concentration Determination: According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution (A = εbc). Once a calibration curve is established by measuring the absorbance of several solutions of known concentration at a fixed wavelength (typically λmax), the concentration of an unknown sample can be accurately determined. This method is standard for quantifying compounds containing strong chromophores, such as the thiazole ring in the title compound.

Table 2: Expected Electronic Transitions for 2-(methylaminothiazol-4-yl)acetic acid based on its Chromophores

| Chromophore | Electronic Transition | Expected Wavelength Range (nm) | Intensity |

|---|---|---|---|

| Substituted Thiazole Ring | π → π* | 230 - 270 | High |

| Substituted Thiazole Ring | n → π* | > 260 | Low to Medium |

| Carboxylic Acid | n → π* | 200 - 210 | Low |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. For a derivative of 2-(methylaminothiazol-4-yl)acetic acid to be CD-active, it must be chiral. Chirality could be introduced, for example, by creating a chiral center at the α-carbon of the acetic acid moiety.

If such a chiral derivative were synthesized, CD spectroscopy could be employed to:

Confirm the successful synthesis of a non-racemic mixture.

Determine the enantiomeric excess (ee) of a sample.

Assign the absolute configuration of the stereocenter, often by comparing the experimental spectrum to theoretical calculations or to spectra of structurally related compounds with known configurations. researchgate.net

However, a review of the current scientific literature reveals no published studies on the synthesis of chiral derivatives of 2-(methylaminothiazol-4-yl)acetic acid or their analysis by circular dichroism spectroscopy. Therefore, this section remains not applicable until such research is conducted and reported.

Computational Chemistry and Theoretical Investigations of 2 Methylaminothiazol 4 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure (e.g., DFT, Ab Initio)

Theoretical studies on related thiazole (B1198619) derivatives have been conducted, providing a general understanding of the electronic nature of the thiazole ring system. bldpharm.comnih.goveajournals.org These studies often employ DFT methods to analyze various molecular properties.

Molecular Orbital Analysis and Aromaticity Assessment of the Thiazole Ring

For thiazole and its derivatives, molecular orbital analysis typically reveals the distribution of electron density and helps in assessing the aromatic character of the five-membered ring. eajournals.org The thiazole ring is considered aromatic, which contributes to its stability. eajournals.org A computational analysis of 2-(methylaminothiazol-4-yl)acetic acid would involve calculating the energies and shapes of its molecular orbitals to understand how the methylamino and acetic acid substituents influence the electronic properties of the thiazole core.

Electrostatic Potential Surface (EPS) Analysis

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-(methylaminothiazol-4-yl)acetic acid, an EPS analysis would be expected to show negative potential around the oxygen atoms of the carboxylic acid and the nitrogen atom in the thiazole ring, indicating sites susceptible to electrophilic attack. The amino group would also influence the electrostatic potential.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's characteristics relate to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an important indicator of a molecule's kinetic stability. utm.my For 2-(methylaminothiazol-4-yl)acetic acid, these calculations would be crucial for predicting its reactivity in various chemical reactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways provides a detailed, step-by-step understanding of how a chemical transformation occurs. This involves identifying transition states and calculating activation energies.

Elucidation of Reaction Mechanisms Through Energy Profiles

By mapping the energy changes throughout a reaction, computational chemists can construct a reaction energy profile. This profile helps to identify intermediates and transition states, providing a mechanistic hypothesis for how reactants are converted into products. For the synthesis or reactions of 2-(methylaminothiazol-4-yl)acetic acid, such as the common Hantzsch thiazole synthesis, this analysis would clarify the most favorable reaction pathway. google.comresearchgate.netnih.gov

Prediction of Rate-Determining Steps

While the principles of computational chemistry are well-established and have been applied to many related thiazole compounds, the specific data for 2-(methylaminothiazol-4-yl)acetic acid is not available in existing literature. Future research may focus on this compound, at which point a detailed computational analysis could be performed.

Conformational Analysis and Energy Landscapes

Conformational analysis is a critical aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For 2-(methylaminothiazol-4-yl)acetic acid, the primary sources of conformational flexibility are the rotation around the single bonds connecting the acetic acid moiety to the thiazole ring and the orientation of the methylamino group.

The energy landscape of 2-(methylaminothiazol-4-yl)acetic acid is expected to feature several local minima corresponding to different stable conformers. The global minimum energy conformer would represent the most populated state in the gas phase. The relative energies of other conformers determine their population at a given temperature. Key conformers would likely differ in the orientation of the carboxylic acid group relative to the thiazole ring and the positioning of the methyl group of the amino substituent. For instance, studies on similar structures have shown that the formation of a thiazole ring significantly reduces the conformational flexibility compared to an open-chain analogue. researchgate.net

Below is a hypothetical data table representing the relative energies of plausible conformers of 2-(methylaminothiazol-4-yl)acetic acid, as would be determined by DFT calculations at a common level of theory (e.g., B3LYP/6-31G**).

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) |

| A (Global Minimum) | Acetic acid group planar with the thiazole ring, methyl group oriented away from the ring. | 0.00 |

| B | Acetic acid group twisted relative to the thiazole ring. | 1.5 |

| C | Acetic acid group planar, methyl group oriented towards the ring. | 2.8 |

| D | Acetic acid group and methyl group both twisted. | 4.2 |

This table is illustrative and based on typical energy differences found in similar molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)